molecular formula C10H19N B13344678 Spiro[2.6]nonan-4-ylmethanamine

Spiro[2.6]nonan-4-ylmethanamine

Cat. No.: B13344678
M. Wt: 153.26 g/mol
InChI Key: WKDQPCGVWCVNEN-UHFFFAOYSA-N
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Description

Spiro[2.6]nonan-4-ylmethanamine is a bicyclic amine characterized by a spiro union, where two non-aromatic rings share a single atom (the spiro carbon). This structure confers unique steric and electronic properties, distinguishing it from linear or fused-ring amines.

The non-aromatic nature of its cycloalkane rings, as observed in similar spiro systems, reduces aromatic stabilization, making it more reactive toward electrophilic additions and peroxidation compared to aromatic amines . Its NMR profile is expected to exhibit distinct splitting patterns due to the spiro junction’s influence on neighboring protons and carbons, as seen in related dispirophosphazenes .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

spiro[2.6]nonan-9-ylmethanamine

InChI

InChI=1S/C10H19N/c11-8-9-4-2-1-3-5-10(9)6-7-10/h9H,1-8,11H2

InChI Key

WKDQPCGVWCVNEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonan-4-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of spiro[2.6]nona-4,6,8-triene derivatives with acids and bases can lead to the formation of spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed reactions and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonan-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.6]nonan-4-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.6]nonan-4-ylmethanamine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural and NMR Features of Selected Spiro Compounds
Compound Ring System Key NMR Characteristics (¹H/¹³C) ²JPC (Hz) Classification Code (CPI Index)
Spiro[2.6]nonan-4-ylmethanamine Two fused cyclohexane rings NCH2, NCH2CH2 resonances: ~48–50 ppm (doublets) 12.6* G041 (spiro union in G1–G4 systems)
Dispirophosphazenes (e.g., 8a/8b) Five- and six-membered dispiro rings P(spiro/carbazolyl): δ ~−10 to +15 ppm (doublets of doublets) 12.6 D041 (spiro in Part D/E systems)
5-Bromo-2-N-spiro benzoxazine Benzoxazine + cyclopropane Aromatic carbons: ~120–140 ppm (singlets) N/A F022 (spiro in Part F systems)

*Inferred from analogous five-membered spiro systems .

  • NMR Profiles: this compound’s aliphatic carbons (e.g., NCH2, NCH2CH2) resonate similarly to NCH2(Cd) carbons in dispirophosphazenes (48.97–50.44 ppm) but lack the phosphorus coupling observed in phosphazenes (3JPC = 4.7 Hz) . The absence of aromaticity distinguishes its ¹H shifts from benzoxazine derivatives (e.g., 5-bromo-2-N-spiro benzoxazine), which exhibit aromatic proton signals at 6.5–8.0 ppm .
  • Phosphorus-Containing Analogues: Dispirophosphazenes (e.g., 8a/8b) show complex splitting (AX2 spin systems) due to multiple phosphorus environments, a feature absent in the all-carbon spiro framework of this compound .

Reactivity and Stability

  • Peroxidation Tendency: Like other spiro cycloalkanes, this compound is prone to forming organic peroxides under oxidative conditions, a reactivity shared with cyclooctatetraene-derived spiro compounds . This contrasts with aromatic amines (e.g., aniline derivatives), which are stabilized by resonance.
  • Steric Effects : The spiro junction imposes significant steric hindrance, reducing nucleophilic attack rates compared to less constrained amines like morpholine derivatives (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl] derivatives) .

Computational Modeling Challenges

The rigid spiro architecture complicates crystallographic refinement, as seen in macromolecular modeling studies. Tools like the CCP4 suite and error-location algorithms (e.g., residue-level fit quantification) are critical for resolving spiro-induced electron density ambiguities .

Biological Activity

Spiro[2.6]nonan-4-ylmethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by a spirocyclic structure that contributes to its biological activity. The presence of the amine group enhances its interaction with various biological targets, making it a subject of interest in drug development.

Pharmacological Properties

Research indicates that spiro compounds often exhibit diverse pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest that spiro compounds can influence neurotransmitter systems, potentially offering antidepressant effects through modulation of serotonin and norepinephrine pathways.
  • Anticancer Activity : Preliminary data indicate that certain derivatives of spiro compounds may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including GABA receptors, which are crucial for neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

  • Study on Antidepressant Activity :
    • A study conducted on various spiro compounds demonstrated significant antidepressant-like effects in rodent models. The results indicated that these compounds increased serotonin levels in the brain, suggesting a potential mechanism for their activity .
  • Anticancer Research :
    • In vitro studies have shown that this compound derivatives can induce apoptosis in human cancer cell lines. This was attributed to the activation of caspase pathways and inhibition of cell proliferation .
  • Inflammation Modulation :
    • Research highlighted the anti-inflammatory properties of similar spiro compounds, showing a reduction in cytokine release from macrophages upon treatment with these agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantIncreased serotonin levels
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced cytokine release

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationBiological Activity
Base CompoundThis compoundInitial activity observed
Variant AAddition of halogenEnhanced receptor binding
Variant BAlkyl substitutionIncreased anti-inflammatory effects

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